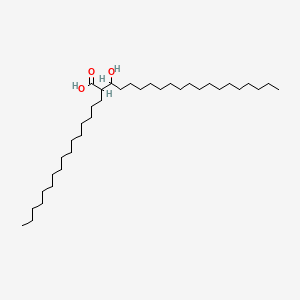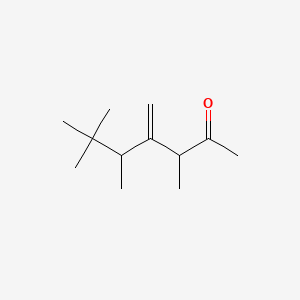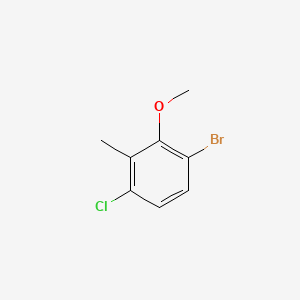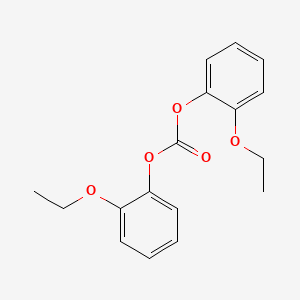
Methyl 3,3-dimethylpentanoate
Overview
Description
“Methyl 3,3-dimethylpentanoate” is a chemical compound with the CAS Number: 101186-01-0 . It has a molecular weight of 144.21 and its IUPAC name is methyl 3,3-dimethylpentanoate . It is a liquid at room temperature .
Molecular Structure Analysis
“Methyl 3,3-dimethylpentanoate” has a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 3,3-dimethylpentanoate” is a liquid at room temperature .Scientific Research Applications
Analytical and Structural Characterization
- Methyl 3,3-dimethylpentanoate and its analogues have been studied for comprehensive analytical and structural characterization. Advanced techniques such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies are used for this purpose. These studies are significant for broadening the understanding of such compounds, especially in forensic and clinical contexts (Dybowski et al., 2021).
Anticonvulsant and Antinociceptive Activity
- Methyl 3,3-dimethylpentanoate derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. These compounds show promise in treating conditions like epilepsy and pain, indicating their potential in pharmaceutical applications (Kamiński et al., 2016).
Catalysis and Green Chemistry
- Dimethyl carbonate, related to methyl 3,3-dimethylpentanoate, has been explored for its use in catalytic reactions such as carboxymethylation, methylation, and dehydration of alcohols and phenols. These reactions highlight its role in green chemistry due to its non-toxic and environmentally friendly properties (Jin et al., 2016).
Synthesis and Biological Testing
- Various studies focus on the synthesis of methyl 3,3-dimethylpentanoate derivatives and testing their biological activities. These activities range from antiproliferative effects to potential applications in cancer treatment and histone deacetylase inhibition (El-Rayes et al., 2019).
Biochemical and Pharmacological Effects
- Investigations into the biochemical and pharmacological effects of methyl 3,3-dimethylpentanoate and its derivatives include studies on metabolism, antioxidant activities, and interactions with other biochemical processes. These insights are crucial for understanding the pharmacokinetics and potential therapeutic uses of these compounds (Xu et al., 2014).
Methylation Reactions in Medicinal Chemistry
- The compound has relevance in medicinal chemistry, particularly in methylation reactions. These reactions are crucial for modifying the pharmacological properties of organic molecules, making methyl 3,3-dimethylpentanoate derivatives valuable in drug development (Wu et al., 2021).
Safety And Hazards
“Methyl 3,3-dimethylpentanoate” is classified as a flammable liquid and vapour (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
methyl 3,3-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-8(2,3)6-7(9)10-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWFHVHMBOKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396003 | |
| Record name | Methyl 3,3-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethylpentanoate | |
CAS RN |
101186-01-0 | |
| Record name | Methyl 3,3-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3-dimethylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


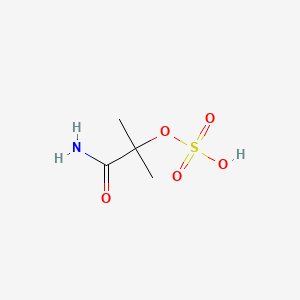
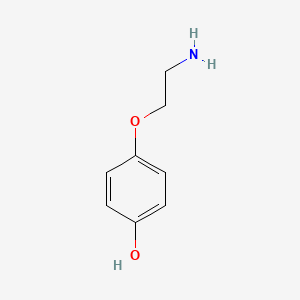
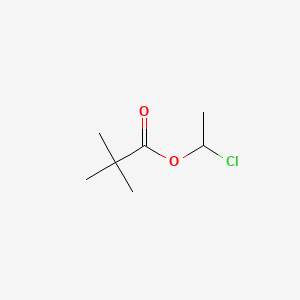



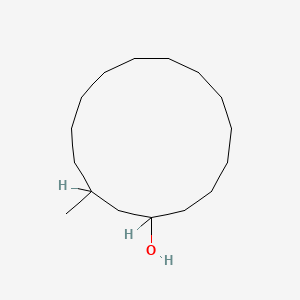
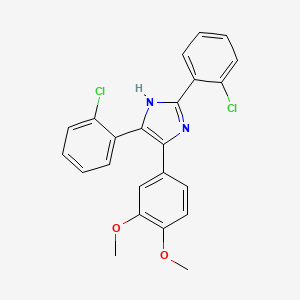
![[2-(1-Methylethyl)phenoxy]acetonitrile](/img/structure/B1622550.png)
